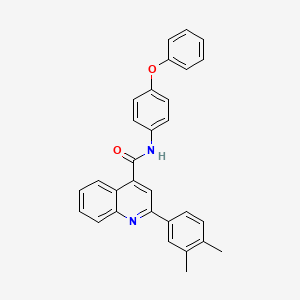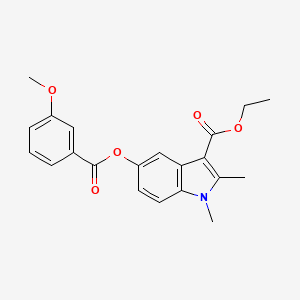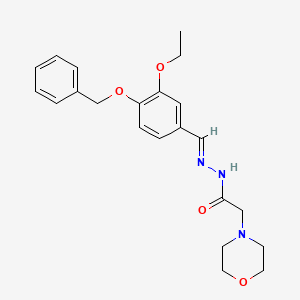![molecular formula C17H13BrN4O3S B11664057 methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11664057.png)
methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-({[3-(5-溴-2-噻吩基)-1H-吡唑-5-基]羰基}腙)甲基]苯甲酸甲酯是一种具有复杂结构的有机化合物,包含苯甲酸酯、吡唑环和溴噻吩部分。
准备方法
合成路线及反应条件
4-[(E)-({[3-(5-溴-2-噻吩基)-1H-吡唑-5-基]羰基}腙)甲基]苯甲酸甲酯的合成通常涉及多个步骤:
吡唑环的形成: 吡唑环可以通过肼与 1,3-二酮的反应合成。
溴化: 噻吩环在受控条件下使用溴或 N-溴代琥珀酰亚胺 (NBS) 进行溴化。
酯化: 苯甲酸衍生物在酸催化剂存在下用甲醇酯化。
偶联反应: 最后一步是在适当条件下将溴噻吩-吡唑衍生物与酯化的苯甲酸衍生物偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动化反应器、连续流化学和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在噻吩环和吡唑环上。
还原: 还原反应可以针对结构中的羰基。
取代: 亲电和亲核取代反应可以在芳环上的不同位置发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。
取代: 在特定条件下使用卤素(例如,Br₂)和亲核试剂(例如,胺)等试剂。
主要产物
从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,氧化可能产生亚砜或砜,而还原可以产生醇或胺。
科学研究应用
4-[(E)-({[3-(5-溴-2-噻吩基)-1H-吡唑-5-基]羰基}腙)甲基]苯甲酸甲酯在科学研究中有多种应用:
药物化学: 它正在研究其作为抗 HIV 剂的潜力以及作为醛糖还原酶抑制剂制备中的催化剂.
材料科学: 该化合物独特的结构使其成为开发具有特定电子或光学特性的新型材料的候选材料。
生物学研究: 正在研究其与各种生物靶标的相互作用,以了解其作用机制和潜在的治疗用途。
作用机制
4-[(E)-({[3-(5-溴-2-噻吩基)-1H-吡唑-5-基]羰基}腙)甲基]苯甲酸甲酯发挥其作用的机制涉及与酶和受体等分子靶标的相互作用。溴噻吩和吡唑部分是其结合亲和力和特异性的关键。该化合物可能抑制酶活性或调节受体信号通路,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
苯甲酸甲酯: 一种更简单的酯,应用于香料和作为溶剂.
4-溴苯甲酸甲酯: 用于合成各种有机化合物,作为更复杂分子的起始原料.
4-(溴甲基)苯甲酸甲酯: 用于制备潜在的抗 HIV 剂,以及作为有机合成中的催化剂.
独特性
4-[(E)-({[3-(5-溴-2-噻吩基)-1H-吡唑-5-基]羰基}腙)甲基]苯甲酸甲酯因其复杂的结构而脱颖而出,该结构结合了多个官能团和芳香环。
属性
分子式 |
C17H13BrN4O3S |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
methyl 4-[(E)-[[5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13BrN4O3S/c1-25-17(24)11-4-2-10(3-5-11)9-19-22-16(23)13-8-12(20-21-13)14-6-7-15(18)26-14/h2-9H,1H3,(H,20,21)(H,22,23)/b19-9+ |
InChI 键 |
HNDQEHKSSDUNQQ-DJKKODMXSA-N |
手性 SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11663976.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663981.png)
![N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide](/img/structure/B11663982.png)
![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11663997.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663999.png)
![N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide](/img/structure/B11664001.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
